2-(But-3-ynyl)-5-chlorobenzo[d]oxazole
Description
2-(But-3-ynyl)-5-chlorobenzo[d]oxazole is a substituted benzoxazole derivative featuring a 5-chloro substituent on the benzene ring and a but-3-ynyl (propargyl) group at the 2-position of the oxazole ring. Benzoxazole derivatives are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-but-3-ynyl-5-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C11H8ClNO/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h1,5-7H,3-4H2 |
InChI Key |
UVICGSWRXIROBP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=NC2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features
Key structural comparisons are summarized in Table 1 .
Cytotoxicity Against HepG2 Cells
Data from and highlight substituent-dependent cytotoxicity:
The propargyl group in this compound may enhance cytotoxicity by improving target engagement, though direct data are lacking.
Antimicrobial Activity
5-Chloro derivatives exhibit variable antimicrobial profiles (Table 2 ):
The but-3-ynyl group’s impact on antimicrobial activity remains unexplored but could be inferred to alter pharmacokinetics.
Q & A
Q. What are the optimal synthetic routes for 2-(But-3-ynyl)-5-chlorobenzo[d]oxazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of substituted phenolic precursors with propargyl halides. Key steps include:
- Cyclization : Reacting 5-chloro-2-hydroxybenzaldehyde with but-3-ynyl bromide under basic conditions (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >80% purity.
- Optimization : Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields (75–85%) .
Data Contradictions : Traditional thermal methods may yield side products (e.g., over-alkylation), whereas microwave methods minimize byproducts but require specialized equipment .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
Methodological Answer:
Q. What substitution reactions are feasible at the 5-chloro position, and how do nucleophiles affect selectivity?
Methodological Answer: The 5-chloro group undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols. Example protocol:
- Amination : React with morpholine (1.2 eq) in DMSO at 120°C for 6 hours (yield: 65–70%) .
- Thiolation : Use NaSH (2 eq) in ethanol under reflux (yield: 55–60%).
Selectivity Factors : Electron-withdrawing groups (e.g., oxazole) activate the chloro position, but steric hindrance from the but-3-ynyl group may reduce reactivity with bulky nucleophiles .
Advanced Research Questions
Q. How does the but-3-ynyl substituent influence photophysical properties, and what computational models predict its ESIPT behavior?
Methodological Answer: The alkyne group extends π-conjugation, altering excited-state intramolecular proton transfer (ESIPT) dynamics:
- TDDFT Calculations : B3LYP/6-31+G(d) predicts a red-shifted emission (~450 nm) compared to non-alkynyl analogs (e.g., 420 nm for 5-chlorobenzo[d]oxazole) .
- Experimental Validation : Fluorescence spectroscopy in acetonitrile shows a Stokes shift of 120 nm, consistent with theoretical predictions .
Contradictions : Hybrid functionals (e.g., CAM-B3LYP) overestimate emission energies by 15–20 nm, necessitating experimental calibration .
Q. What strategies resolve contradictions in biological activity data across in vitro assays?
Methodological Answer:
- Dose-Response Variability : Test cytotoxicity (MTT assay) in multiple cell lines (e.g., HeLa, HEK293) to identify cell-type-specific effects. IC₅₀ values range from 10–50 µM, suggesting moderate potency .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess degradation half-life (t₁/₂ = 2–4 hours), indicating rapid clearance .
- False Positives : Use orthogonal assays (e.g., SPR for target binding) to confirm activity; fluorescence interference from the oxazole core may skew readouts .
Q. How can computational docking elucidate interactions between the compound and biological targets (e.g., kinases)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
